1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1226890-61-4
VCID: VC7748624
InChI: InChI=1S/C8H4F8N2O2/c1-18-3(5(19)20)2(7(11,12)13)4(17-18)6(9,10)8(14,15)16/h1H3,(H,19,20)
SMILES: CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C(=O)O
Molecular Formula: C8H4F8N2O2
Molecular Weight: 312.119

1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

CAS No.: 1226890-61-4

Cat. No.: VC7748624

Molecular Formula: C8H4F8N2O2

Molecular Weight: 312.119

* For research use only. Not for human or veterinary use.

1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid - 1226890-61-4

Specification

CAS No. 1226890-61-4
Molecular Formula C8H4F8N2O2
Molecular Weight 312.119
IUPAC Name 2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C8H4F8N2O2/c1-18-3(5(19)20)2(7(11,12)13)4(17-18)6(9,10)8(14,15)16/h1H3,(H,19,20)
Standard InChI Key NQACFNIHDULWSY-UHFFFAOYSA-N
SMILES CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s molecular formula is C8H4F8N2O2\text{C}_8\text{H}_4\text{F}_8\text{N}_2\text{O}_2, with a molecular weight of 312.119 g/mol. Its IUPAC name, 2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxylic acid, reflects the substituent arrangement: a methyl group at the 1-position, pentafluoroethyl (-CF2_2CF3_3) at the 3-position, trifluoromethyl (-CF3_3) at the 4-position, and a carboxylic acid (-COOH) at the 5-position.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC8H4F8N2O2\text{C}_8\text{H}_4\text{F}_8\text{N}_2\text{O}_2
Molecular Weight312.119 g/mol
CAS Number1226890-61-4
SMILESCN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C(=O)O
InChI KeyNQACFNIHDULWSY-UHFFFAOYSA-N

The presence of three fluorinated groups (pentafluoroethyl, trifluoromethyl, and carboxylic acid) confers high electronegativity and lipophilicity, critical for drug penetration and binding affinity.

Structural and Electronic Effects

The pyrazole core’s electron-deficient nature arises from the inductive effects of the fluorine atoms, which stabilize negative charges and reduce susceptibility to oxidative degradation. The carboxylic acid group enhances solubility in polar solvents and enables salt formation, broadening its applicability in formulation chemistry.

Synthesis and Manufacturing

Industrial Synthesis Pathways

Industrial production typically involves regioselective fluorination and cyclization reactions. A patented method for analogous fluoropyrazoles (e.g., 5-fluoro-1H-pyrazoles) employs cyclization of hydrazine derivatives with fluorinated diketones under acidic conditions . For this compound, key steps include:

  • Cyclization: Reaction of 1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde with pentafluoroethyl iodide in the presence of a copper catalyst.

  • Oxidation: Conversion of the aldehyde group to a carboxylic acid using potassium permanganate (KMnO4\text{KMnO}_4) in acidic media.

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
CyclizationCuI, DMF, 80°C, 12h65–72
OxidationKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_4, 60°C, 6h85–90

Scalability and Purification Challenges

Industrial scalability requires optimizing fluorination efficiency while minimizing side reactions. Continuous flow reactors have been proposed to enhance mixing and heat transfer during exothermic fluorination steps . Purification via column chromatography or recrystallization from ethanol/water mixtures achieves >98% purity.

Comparative Analysis with Analogous Compounds

Fluorinated Pyrazole Derivatives

The compound’s dual fluorinated groups distinguish it from simpler analogs. For example, 5-fluoro-1H-pyrazole lacks the pentafluoroethyl and trifluoromethyl groups, resulting in lower metabolic stability .

Table 3: Comparative Properties of Fluorinated Pyrazoles

CompoundLogPMetabolic Half-Life (h)
1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid2.812.5
5-Fluoro-1H-pyrazole1.23.2
1-Methyl-4-trifluoromethylpyrazole2.18.7

The pentafluoroethyl group’s steric bulk further slows enzymatic degradation, extending half-life in vivo.

Applications in Pharmaceutical Development

Drug Design and Target Engagement

The carboxylic acid group enables hydrogen bonding with biological targets, while fluorinated substituents enhance blood-brain barrier penetration. Preclinical studies suggest utility in:

  • Kinase Inhibition: Binding to ATP pockets of tyrosine kinases via fluorine-mediated hydrophobic interactions.

  • Antiviral Therapy: Disruption of viral protease active sites, as seen in SARS-CoV-2 main protease inhibitors.

Materials Science Applications

Liquid Crystal and Polymer Additives

The compound’s rigid, fluorinated structure enhances thermal stability in liquid crystal displays (LCDs). Blending with polyimide matrices increases glass transition temperatures (TgT_g) by 15–20°C.

Surface Modification

Self-assembled monolayers (SAMs) on gold surfaces reduce friction coefficients by 40%, valuable for microelectromechanical systems (MEMS).

Stability and Degradation Pathways

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, attributable to C-F bond cleavage. Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C.

Hydrolytic Sensitivity

The carboxylic acid group undergoes slow hydrolysis in alkaline conditions (pH > 9), necessitating pH-controlled formulations.

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